molecular formula C7H2ClF3O2 B13696529 3,4,5-Trifluorophenyl Chloroformate

3,4,5-Trifluorophenyl Chloroformate

Cat. No.: B13696529
M. Wt: 210.54 g/mol
InChI Key: UUEZRUSXGFPRFW-UHFFFAOYSA-N
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Description

3,4,5-Trifluorophenyl Chloroformate: is an organic compound with the molecular formula C7H2ClF3O2 . It is a derivative of phenyl chloroformate, where three hydrogen atoms on the phenyl ring are replaced by fluorine atoms at the 3, 4, and 5 positions. This compound is used in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trifluorophenyl Chloroformate typically involves the reaction of 3,4,5-trifluorophenol with phosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction is as follows:

C6H2F3OH+COCl2C7H2ClF3O2+HClC6H2F3OH + COCl2 \rightarrow C7H2ClF3O2 + HCl C6H2F3OH+COCl2→C7H2ClF3O2+HCl

The reaction is usually conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the use of phosgene, a highly toxic gas.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trifluorophenyl Chloroformate undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3,4,5-trifluorophenol and carbon dioxide.

Common Reagents and Conditions:

    Amines: Reacts under mild conditions to form ureas.

    Alcohols: Reacts to form carbonates, often in the presence of a base like pyridine.

    Water: Hydrolysis occurs readily, especially under acidic or basic conditions.

Major Products:

    Carbamates: Formed from the reaction with amines.

    Carbonates: Formed from the reaction with alcohols.

    3,4,5-Trifluorophenol: Formed from hydrolysis.

Scientific Research Applications

Chemistry: 3,4,5-Trifluorophenyl Chloroformate is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates. It is also used in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry.

Biology and Medicine: In medicinal chemistry, this compound is used to introduce the trifluoromethyl group into drug molecules, enhancing their metabolic stability and bioavailability. It is also used in the synthesis of enzyme inhibitors and other bioactive molecules.

Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its ability to form stable fluorinated compounds makes it valuable in developing products with enhanced efficacy and environmental stability.

Mechanism of Action

The mechanism of action of 3,4,5-Trifluorophenyl Chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is utilized in the formation of carbamates and carbonates, which are important intermediates in various chemical syntheses.

Comparison with Similar Compounds

    Phenyl Chloroformate: Lacks the trifluoromethyl groups, making it less reactive and less stable.

    2,4,6-Trifluorophenyl Chloroformate: Similar in structure but with fluorine atoms at different positions, leading to different reactivity and properties.

    3,5-Difluorophenyl Chloroformate: Contains two fluorine atoms, resulting in different chemical behavior.

Uniqueness: 3,4,5-Trifluorophenyl Chloroformate is unique due to the presence of three fluorine atoms, which significantly enhance its reactivity and stability. The trifluoromethyl groups also impart unique electronic properties, making it valuable in various chemical and industrial applications.

Properties

Molecular Formula

C7H2ClF3O2

Molecular Weight

210.54 g/mol

IUPAC Name

(3,4,5-trifluorophenyl) carbonochloridate

InChI

InChI=1S/C7H2ClF3O2/c8-7(12)13-3-1-4(9)6(11)5(10)2-3/h1-2H

InChI Key

UUEZRUSXGFPRFW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)OC(=O)Cl

Origin of Product

United States

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